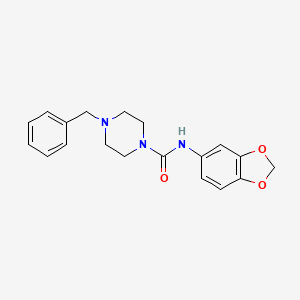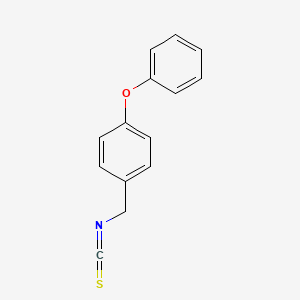
4-Phenoxybenzyl isothiocyanate
Übersicht
Beschreibung
Synthesis Analysis
A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products, and is simple to operate .Molecular Structure Analysis
The molecular formula of 4-Phenoxybenzyl isothiocyanate is C14H11NOS. The chemical structure of isothiocyanates strongly influences their potential as tubulin polymerization inhibitors .Physical And Chemical Properties Analysis
The density of 4-Phenoxybenzyl isothiocyanate is 1.1±0.1 g/cm3 . The boiling point is 370.9±25.0 °C at 760 mmHg . The molecular weight is 241.31 g/mol.Wissenschaftliche Forschungsanwendungen
Synergistic Combinations
Combining PBIC with other compounds enhances its effects. For instance:
- Benzyl Isothiocyanate (BITC) : Synergistic action with BITC has been investigated in cancer treatment . The combination shows promise in triple-negative breast cancer therapy.
- Sorafenib : Researchers explore the combined effects of PBIC and Sorafenib against tumors, especially in triple-negative breast cancer .
Synthetic Chemistry
PBIC serves as a versatile platform for synthetic transformations. Recent advancements in its synthesis have categorized methods into three types:
Wirkmechanismus
Target of Action
Isothiocyanates (ITCs), including 4-Phenoxybenzyl isothiocyanate, govern many intracellular targets . These targets include cytochrome P 450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular functions and their modulation can lead to significant changes in cell behavior.
Mode of Action
The interaction of 4-Phenoxybenzyl isothiocyanate with its targets leads to a variety of changes. For instance, it can inhibit the activity of CYP enzymes, induce apoptosis, modulate cell cycle regulators, and inhibit metastasis . These interactions and the resulting changes contribute to the compound’s potential chemopreventive properties .
Biochemical Pathways
4-Phenoxybenzyl isothiocyanate affects several biochemical pathways. It can inhibit the activity of CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), and inhibit nuclear factor kappa B (NF-ĸB) . These pathways are involved in various cellular processes, including detoxification, inflammation, and cell proliferation .
Pharmacokinetics
PEITC exhibits linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . It undergoes reversible metabolism and capacity-limited hepatic elimination . These properties likely impact the bioavailability of 4-Phenoxybenzyl isothiocyanate.
Result of Action
The molecular and cellular effects of 4-Phenoxybenzyl isothiocyanate’s action are primarily related to its chemopreventive potential. By modulating various cellular targets and biochemical pathways, it can inhibit tumorigenesis, induce apoptosis, and inhibit metastasis . These effects contribute to its potential anticarcinogenic, anti-inflammatory, and antioxidative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenoxybenzyl isothiocyanate. For instance, the pH can affect the formation of isothiocyanates from glucosinolates . Additionally, dietary intake of cruciferous vegetables, which are rich in glucosinolates, can influence the bioavailability of isothiocyanates .
Safety and Hazards
Zukünftige Richtungen
Isothiocyanates have been found to inhibit tumorigenesis without any toxicity and undesirable side effects . The bioavailability of isothiocyanates is exceedingly high, as it was reported that nearly 90% of orally administered isothiocyanates are absorbed . Future research needs to focus on the anticancer effect of isothiocyanates associated with inhibition of carcinogenic activation and induction of antioxidants .
Eigenschaften
IUPAC Name |
1-(isothiocyanatomethyl)-4-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c17-11-15-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCZGHPTVYEIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CN=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)

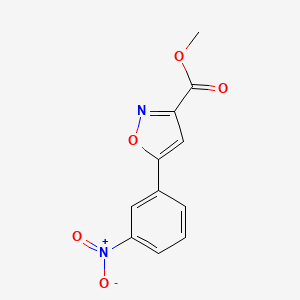
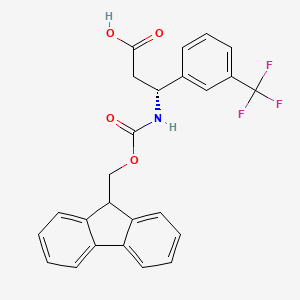
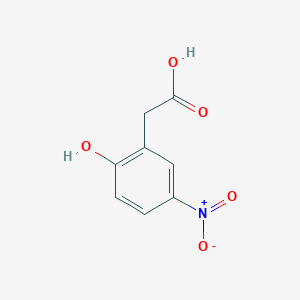




![4-[(2-Furylmethyl)amino]benzoic acid](/img/structure/B3143173.png)
![6H-Thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B3143180.png)
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B3143192.png)
